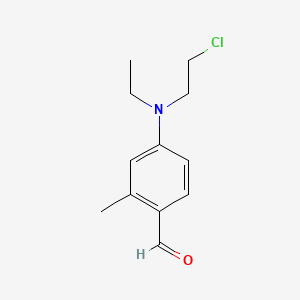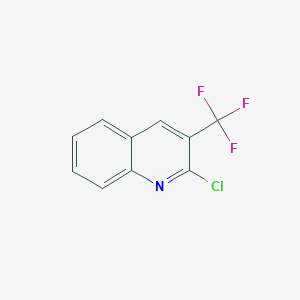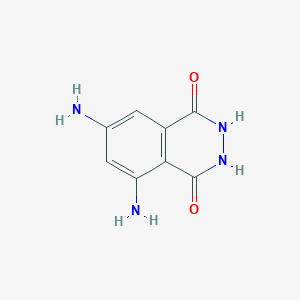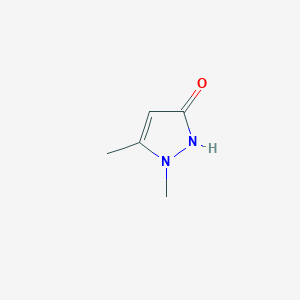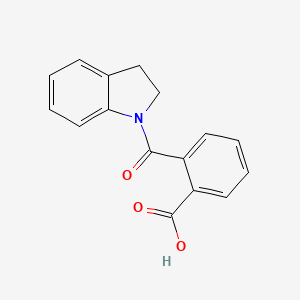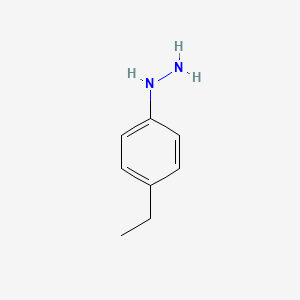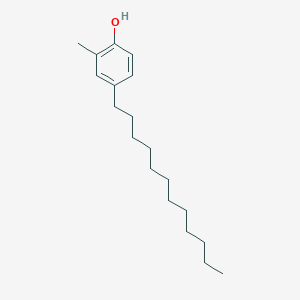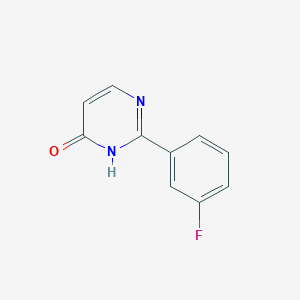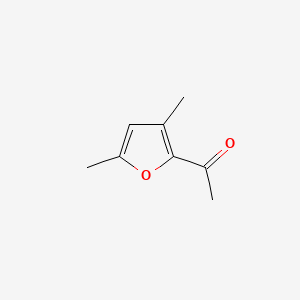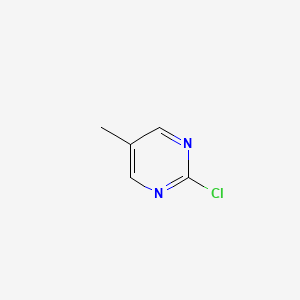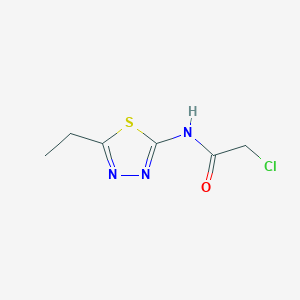
1,10-Phénanthroline-2,9-dicarbaldéhyde
Vue d'ensemble
Description
1,10-Phenanthroline-2,9-dicarbaldehyde is a heterocyclic organic compound . It is also known as 2,9-Diformyl-1,10-phenanthroline and Pyridino[3,2-h]quinoline-2,9-dicarbaldehyde .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde involves various chemical reactions. For instance, it has been used in the synthesis of a new family of polynuclear iron clusters . It has also been used in the synthesis of macrocyclic bis-1,10-phenanthroline-2,9-dicarboxamides .Molecular Structure Analysis
1,10-Phenanthroline-2,9-dicarbaldehyde contains a total of 28 bonds, including 20 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aldehydes (aromatic), and 2 Pyridines .Chemical Reactions Analysis
1,10-Phenanthroline-2,9-dicarbaldehyde has been involved in various chemical reactions. For example, it has been used in the amine aldehyde condensation reaction to synthesize a novel fluorescent Schiff base polymer .Physical And Chemical Properties Analysis
1,10-Phenanthroline-2,9-dicarbaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 503.8±45.0 °C at 760 mmHg, and a flash point of 254.4±35.1 °C . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .Applications De Recherche Scientifique
Ligands pour la séparation et la détection des métaux d et f
Les 1,10-phénanthroline-2,9-dicarboxamides, qui sont dérivés de la 1,10-phénanthroline-2,9-dicarbaldéhyde, ont été étudiés comme ligands pour la séparation et la détection des métaux de bloc d et f. Ces composés peuvent servir de capteurs à sensibilité croisée dans les systèmes multi-capteurs en raison de leur capacité à se lier sélectivement à différents ions métalliques .
Détermination spectrophotométrique du cuivre
Le composé a été utilisé comme réactif pour la détermination spectrophotométrique du cuivre. Cette application est cruciale dans divers domaines, y compris la surveillance environnementale et les processus industriels où la quantification du cuivre est nécessaire .
Chimie de coordination
Avec des groupes bis-(thiosemicarbazone) sur le cycle phénanthroline, les dérivés de la this compound sont considérés comme des ligands utiles en chimie de coordination. Ils peuvent former des complexes avec divers métaux et ont des applications potentielles en catalyse et en science des matériaux .
Intermédiaire en médecine et en recherche chimique
Ce composé est utilisé comme intermédiaire dans la synthèse de divers produits de recherche médicale et chimique. Son rôle d'intermédiaire permet le développement de nouveaux composés ayant des applications thérapeutiques ou industrielles potentielles .
Études de synthèse et de caractérisation
Le composé a été synthétisé et caractérisé par diverses méthodes spectroscopiques telles que la RMN 1H, l'IR et la spectrométrie de masse. Ces études sont fondamentales pour comprendre ses propriétés chimiques et ses applications potentielles .
Recherche sur les propriétés magnétiques
Des recherches ont été menées sur la chimie de coordination des dérivés de la this compound afin d'étudier leur comportement d'adsorption et leurs propriétés magnétiques. Ceci est particulièrement pertinent dans le développement de nouveaux matériaux magnétiques .
Mécanisme D'action
Target of Action
It has been suggested that this compound may have potential therapeutic applications , indicating that it may interact with biological targets.
Mode of Action
It’s known that 1,10-phenanthroline derivatives have been widely used as ligands in both analytical and coordination chemistry . This suggests that 1,10-Phenanthroline-2,9-dicarbaldehyde may interact with its targets through coordination chemistry.
Biochemical Pathways
It has been reported that solvothermal reactions of 1,10-phenanthroline-2,9-dicarbaldehyde dioxime with fecl3·6h2o or febr3 under solvothermal conditions yielded two trinuclear iron (iii) clusters . This suggests that the compound may be involved in redox reactions and metal ion coordination.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its absorption and distribution
Result of Action
It has been suggested that the compound and its nickel complex have antioxidant properties , indicating that it may have a role in mitigating oxidative stress.
Action Environment
The action of 1,10-Phenanthroline-2,9-dicarbaldehyde can be influenced by environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability and efficacy.
Propriétés
IUPAC Name |
1,10-phenanthroline-2,9-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXOPVFYZBGQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C=O)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273428 | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57709-62-3 | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57709-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline-2,9-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


